
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom at the 4th position, a chloroprop-2-en-1-yl group at the 1st position, and an amine group at the 3rd position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-1H-pyrazole.
Alkylation: The 4-bromo-1H-pyrazole is alkylated with 3-chloroprop-2-en-1-yl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to yield the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the chloroprop-2-en-1-yl group can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form the corresponding alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Addition: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in inert solvents like dichloromethane (DCM).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 4-azido-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine.
Addition: Formation of 4-Bromo-1-(3-chloro-2,3-dibromopropyl)-1H-pyrazol-3-amine.
Oxidation: Formation of 4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-one.
Reduction: Formation of 4-Bromo-1-(3-chloropropyl)-1H-pyrazol-3-amine.
科学的研究の応用
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active molecules, including potential drug candidates.
Biological Studies: The compound is used in studies to understand its effects on different biological pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe to study the interactions of pyrazole derivatives with biological macromolecules.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and chloroprop-2-en-1-yl groups can influence its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the chloroprop-2-en-1-yl and amine groups, making it less versatile in chemical reactions.
1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-3-amine: Lacks the bromine atom, which can affect its reactivity and biological activity.
4-Bromo-1-(3-chloropropyl)-1H-pyrazol-3-amine: Lacks the double bond in the chloroprop-2-en-1-yl group, which can influence its chemical properties.
Uniqueness
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine is unique due to the combination of the bromine atom, chloroprop-2-en-1-yl group, and amine group. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound in various scientific research applications.
特性
分子式 |
C6H7BrClN3 |
|---|---|
分子量 |
236.50 g/mol |
IUPAC名 |
4-bromo-1-[(E)-3-chloroprop-2-enyl]pyrazol-3-amine |
InChI |
InChI=1S/C6H7BrClN3/c7-5-4-11(3-1-2-8)10-6(5)9/h1-2,4H,3H2,(H2,9,10)/b2-1+ |
InChIキー |
KBBVHESRQXLTFZ-OWOJBTEDSA-N |
異性体SMILES |
C1=C(C(=NN1C/C=C/Cl)N)Br |
正規SMILES |
C1=C(C(=NN1CC=CCl)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


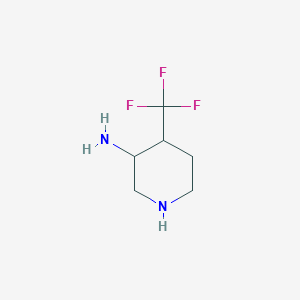
amine](/img/structure/B13183715.png)

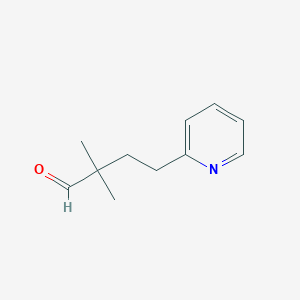
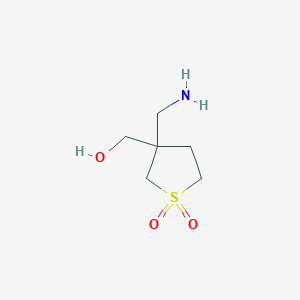
![5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13183730.png)

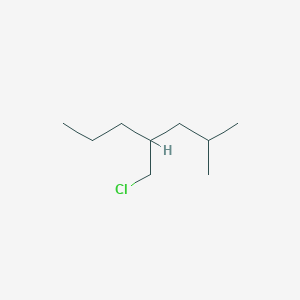



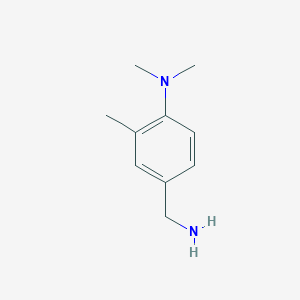
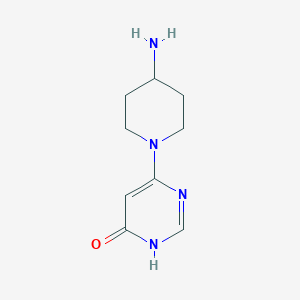
![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one](/img/structure/B13183783.png)
